tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane
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Overview
Description
- is a chemical compound with the following structure:
- It is a silane derivative containing a tert-butyl group, an iodo-substituted alkene, and diphenylsilane.
- The compound is of interest due to its potential as a precursor for biologically active natural products.
- Notably, it can serve as a building block for compounds like Indiacen A and Indiacen B.
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane: R−tert-butyl((3−iodo−2−methylbut-3-en-1-yl)oxy)diphenylsilane
.Preparation Methods
- Starting from commercially available 4-bromo-1H-indole, the synthesis proceeds as follows:
- Vilsmeier formylation at the 3-position yields compound 2.
- Compound 2 is converted to the N-Boc derivative 3.
- Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.
- Protection of the alcoholic hydroxy group using tert-butyl (dimethyl)silyl chloride gives compound 5.
- Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi and DMF to obtain compound 6.
- The key step involves adding the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include NaBH4, n-BuLi, and DMF.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- Indole derivatives, including this compound, exhibit diverse biological activities.
- These activities include anticancer, anti-inflammatory, analgesic, and cytotoxic effects.
- Researchers explore its potential in drug discovery and medicinal chemistry.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Molecular targets and pathways involved in its biological effects need further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, this compound’s unique structure warrants exploration.
- Similar compounds may include other indole derivatives with varying substituents.
Remember that this information is based on available literature, and further studies may provide additional insights
Properties
CAS No. |
138566-86-6 |
---|---|
Molecular Formula |
C21H27ISi |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
tert-butyl-(2-iodo-3-methylbut-2-enyl)-diphenylsilane |
InChI |
InChI=1S/C21H27ISi/c1-17(2)20(22)16-23(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16H2,1-5H3 |
InChI Key |
GMWYNRNCQQOGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I)C |
Origin of Product |
United States |
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